1,4-Bis(iodomethyl)cyclohexane

Description

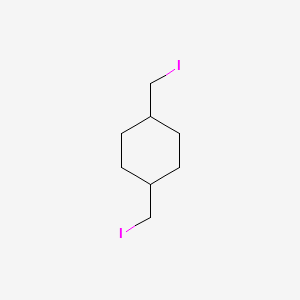

1,4-Bis(iodomethyl)cyclohexane is a halogenated cyclohexane derivative featuring two iodomethyl (-CH₂I) groups at the 1,4-positions of the cyclohexane ring. The cyclohexane backbone provides rigidity, while the iodomethyl substituents confer high reactivity due to iodine’s polarizability and role as a leaving group. This compound is likely utilized in organic synthesis, particularly in nucleophilic substitution reactions or as a precursor for cross-coupling catalysts. Its molecular formula is inferred as C₈H₁₄I₂, with a molecular weight of approximately 364.01 g/mol (calculated from analogous structures in , and 12).

Properties

CAS No. |

83447-96-5 |

|---|---|

Molecular Formula |

C8H14I2 |

Molecular Weight |

364.01 g/mol |

IUPAC Name |

1,4-bis(iodomethyl)cyclohexane |

InChI |

InChI=1S/C8H14I2/c9-5-7-1-2-8(6-10)4-3-7/h7-8H,1-6H2 |

InChI Key |

CADHELUGADNHSF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1CI)CI |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Reactivity : The iodomethyl groups in this compound enhance its electrophilicity compared to ethoxymethyl (electron-donating) or hydroxymethyl (polar but less leaving-group-capable) derivatives.

- Steric Effects : Bulky substituents like tert-butyl () or fluorinated chains () reduce conformational flexibility, whereas smaller groups (e.g., -CH₂NH₂) retain ring mobility.

Physicochemical Properties

- Polarity: Iodine’s electronegativity increases polarity, making this compound more soluble in polar aprotic solvents than nonpolar analogs like 1,4-bis(tert-butyl)cyclohexane.

- Thermal Stability : Fluorinated derivatives () exhibit higher thermal stability (~250°C decomposition) compared to iodinated compounds, which may degrade at lower temperatures due to C-I bond weakness.

Stereochemical Considerations

The 1,4-substitution pattern on cyclohexane introduces cis-trans isomerism. For example, trans-1,4-bis(aminomethyl)cyclohexane () adopts a diequatorial conformation, enhancing its rigidity compared to cis isomers. Similar stereoelectronic effects likely influence the reactivity of this compound.

Research Findings and Industrial Relevance

- Fluorinated Analogs : highlights 1,4-bis(hexafluoropropyl)cyclohexane as a precursor for high-performance fluoropolymers, emphasizing the role of fluorine in enhancing chemical resistance.

- Aminomethyl Derivatives: trans-1,4-Bis(aminomethyl)cyclohexane () is critical in aerospace composites due to its thermal stability and curing efficiency.

- Safety Profile : While iodinated compounds are generally toxic, 1,4-bis(ethoxymethyl)cyclohexane () is safer for industrial use as a solvent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.